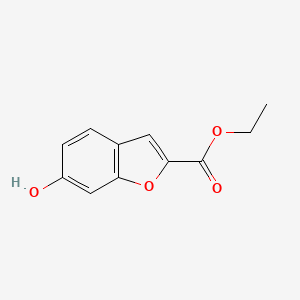

Ethyl 6-hydroxybenzofuran-2-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 6-hydroxy-1-benzofuran-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O4/c1-2-14-11(13)10-5-7-3-4-8(12)6-9(7)15-10/h3-6,12H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POMCYSYSYAUYBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(O1)C=C(C=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 6-hydroxybenzofuran-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of ethyl 6-hydroxybenzofuran-2-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. The benzofuran core is a privileged scaffold found in numerous biologically active natural products and synthetic drugs.[1][2][3] This document details a robust and efficient synthetic protocol, delves into the mechanistic underpinnings of the key reaction steps, and provides a thorough guide to the structural elucidation of the target molecule using modern analytical techniques. The content is designed to be a practical resource for researchers in organic synthesis and drug discovery.

Introduction: The Significance of the Benzofuran Scaffold

Benzofuran derivatives are a prominent class of heterocyclic compounds that have garnered substantial attention in the field of drug discovery due to their diverse pharmacological activities.[4][5] The fused benzene and furan ring system of the benzofuran core provides a unique and versatile template for the design of novel therapeutic agents.[6] These compounds have demonstrated a wide array of biological properties, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects.[1][7] The substitution pattern on the benzofuran ring system plays a crucial role in modulating the biological activity of these molecules, making the development of efficient synthetic routes to specifically functionalized benzofurans a key area of research.[2][3] this compound, with its hydroxyl and ester functionalities, represents a valuable building block for the synthesis of more complex, biologically active molecules.

Synthesis of this compound

A reliable and efficient method for the synthesis of this compound involves a two-step process starting from the commercially available 2,4-dihydroxybenzaldehyde. This approach leverages a regioselective O-alkylation followed by an intramolecular cyclization to construct the benzofuran ring system.

Synthetic Strategy Overview

The overall synthetic transformation is depicted below:

References

- 1. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. UQ eSpace [espace.library.uq.edu.au]

- 5. atlantis-press.com [atlantis-press.com]

- 6. researchgate.net [researchgate.net]

- 7. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of Ethyl 6-hydroxybenzofuran-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Scaffold of Potential

The benzofuran nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1][2] Within this privileged heterocyclic family, Ethyl 6-hydroxybenzofuran-2-carboxylate emerges as a molecule of significant interest. Its strategic placement of a hydroxyl group and an ethyl ester moiety on the benzofuran core presents a versatile platform for structural modification and the exploration of novel therapeutic agents. This guide provides a comprehensive overview of the physical, chemical, and pharmacological properties of this compound, offering a technical resource for researchers engaged in drug discovery and development.

Section 1: Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. While comprehensive experimental data for this compound is not extensively documented in publicly available literature, its core characteristics can be summarized from supplier information and extrapolated from related structures.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 906448-92-8 | [3] |

| Molecular Formula | C₁₁H₁₀O₄ | [3] |

| Molecular Weight | 206.19 g/mol | [4] |

| Physical Form | Solid | [3] |

| Purity | ≥95-98% | [3][5] |

| IUPAC Name | ethyl 6-hydroxy-1-benzofuran-2-carboxylate | [3] |

| Storage Temperature | Refrigerator | [3] |

Section 2: Synthesis and Characterization

The synthesis of substituted benzofurans is a well-established field in organic chemistry. While a specific, detailed protocol for the synthesis of this compound is not explicitly detailed in the reviewed literature, a general and adaptable synthetic strategy can be proposed based on established methodologies for analogous compounds. A common approach involves the construction of the benzofuran ring from a suitably substituted phenol.

Retrosynthetic Analysis and Proposed Synthetic Pathway

A plausible retrosynthetic analysis suggests that this compound can be derived from a substituted salicylaldehyde or a related phenolic precursor. A potential forward synthesis is outlined below, drawing inspiration from established methods for preparing benzofuran-2-carboxylates.[6]

Caption: A generalized synthetic approach to this compound.

General Experimental Protocol (Hypothetical)

The following protocol is a generalized procedure based on common synthetic routes to similar benzofuran esters and should be optimized for specific laboratory conditions.

Step 1: Synthesis of a Substituted Salicylaldehyde. A suitable resorcinol derivative would be the starting material. Formylation, for instance via the Duff reaction or Vilsmeier-Haack reaction, would introduce the aldehyde group ortho to one of the hydroxyl groups.

Step 2: Cyclization and Esterification to form the Benzofuran Ring. The resulting substituted salicylaldehyde can then be reacted with an appropriate C2-building block, such as diethyl bromomalonate, in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., acetone or DMF). This reaction typically proceeds via an initial O-alkylation followed by an intramolecular condensation to form the furan ring.

Spectroscopic Characterization (Predicted)

The structural elucidation of this compound would rely on a combination of spectroscopic techniques. The expected spectral features are outlined below.

2.3.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the ethyl group, and the hydroxyl proton.

-

Aromatic Protons: The protons on the benzene ring will appear in the aromatic region (typically δ 6.5-8.0 ppm). The specific splitting patterns will depend on their substitution pattern.

-

Ethyl Group: An ethyl group will exhibit a characteristic quartet for the methylene protons (-CH₂-) and a triplet for the methyl protons (-CH₃).

-

Hydroxyl Proton: The phenolic hydroxyl proton will likely appear as a broad singlet, with its chemical shift being concentration and solvent dependent.

2.3.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.

-

Carbonyl Carbon: The ester carbonyl carbon will resonate in the downfield region, typically around δ 160-170 ppm.

-

Aromatic and Furan Carbons: The carbons of the benzofuran ring system will appear in the aromatic region (δ 100-160 ppm).

-

Ethyl Group Carbons: The methylene and methyl carbons of the ethyl group will appear in the upfield region.

2.3.3. Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

-

O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the phenolic hydroxyl group.

-

C=O Stretch: A strong absorption band around 1700-1730 cm⁻¹ for the ester carbonyl group.

-

C-O Stretches: Bands corresponding to the C-O stretching of the ester and the furan ring.

-

Aromatic C-H and C=C Stretches: Absorptions characteristic of the aromatic ring.

2.3.4. Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (206.19 g/mol ). The fragmentation pattern can provide further structural information. Common fragmentation pathways for ethyl esters include the loss of the ethoxy radical (-OCH₂CH₃) or ethylene.[7]

Section 3: Chemical Reactivity and Potential for Derivatization

The chemical reactivity of this compound is dictated by its key functional groups: the phenolic hydroxyl group, the ethyl ester, and the benzofuran ring system. This combination of functionalities offers a rich landscape for chemical modification, making it an attractive scaffold for the synthesis of diverse compound libraries in drug discovery.

Caption: Key reactive sites on this compound for derivatization.

Reactions of the Phenolic Hydroxyl Group

The hydroxyl group at the 6-position is a versatile handle for introducing a wide range of substituents.

-

Alkylation: Reaction with alkyl halides in the presence of a base can be used to introduce various alkyl or substituted alkyl chains. This is a common strategy to modulate lipophilicity and explore interactions with hydrophobic pockets in biological targets.

-

Acylation: Acylation with acid chlorides or anhydrides can be employed to synthesize ester derivatives, which can act as prodrugs or introduce new pharmacophoric elements.

-

Etherification: More complex ether linkages can be formed, for example, through Williamson ether synthesis, to link the benzofuran core to other molecular fragments.

Reactions of the Ethyl Ester Group

The ester at the 2-position provides another key point for derivatization.

-

Hydrolysis: Saponification of the ethyl ester to the corresponding carboxylic acid provides a crucial intermediate for further modifications.[6]

-

Amidation: The resulting carboxylic acid can be coupled with a diverse range of amines to generate a library of amides. This is a widely used strategy in medicinal chemistry to introduce hydrogen bond donors and acceptors and to modulate the pharmacokinetic properties of a molecule.

Reactions of the Benzofuran Ring

The benzofuran ring itself can undergo electrophilic substitution reactions, although the reactivity and regioselectivity will be influenced by the existing substituents. The electron-donating nature of the hydroxyl group (and its ether derivatives) will activate the ring towards electrophiles.

Section 4: Potential Applications in Drug Discovery

The benzofuran scaffold is a well-recognized "privileged structure" in medicinal chemistry, with derivatives exhibiting a broad range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2] While specific biological activity data for this compound is not extensively reported, its structural features suggest potential for development in several therapeutic areas.

-

Anticancer Agents: Many benzofuran derivatives have been investigated for their antiproliferative effects.[8] The ability to functionalize both the hydroxyl and ester groups of this compound allows for the systematic exploration of structure-activity relationships (SAR) to develop potent and selective anticancer agents.

-

Anti-inflammatory Agents: The inhibition of inflammatory pathways is another area where benzofuran derivatives have shown promise. A US patent describes benzofuran-2-carboxylic acid esters as inhibitors of leukotriene biosynthesis, which are key mediators of inflammation.[6]

-

Enzyme Inhibitors: The rigid benzofuran scaffold can serve as a template for the design of enzyme inhibitors. For example, derivatives of 6-hydroxy-4-methoxy-3-methylbenzofuran-7-carboxamide have been designed as potent Mnk inhibitors.[1]

The strategic positioning of functional groups in this compound makes it an ideal starting point for fragment-based drug design and the generation of focused compound libraries for screening against a variety of biological targets.

Section 5: Safety and Handling

According to available safety data, this compound should be handled with care in a laboratory setting.

Hazard Statements: [3]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements: [3]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Researchers should always consult the most up-to-date Safety Data Sheet (SDS) from the supplier before handling this compound and use appropriate personal protective equipment (PPE).

Conclusion

This compound represents a valuable building block for medicinal chemistry and drug discovery. Its combination of a privileged benzofuran core with strategically placed, readily modifiable functional groups provides a versatile platform for the synthesis of novel compounds with potential therapeutic applications. While detailed experimental data for this specific isomer is somewhat limited in the public domain, this guide has provided a comprehensive overview based on available information and established chemical principles. Further investigation into its synthesis, reactivity, and biological activity is warranted to fully unlock the potential of this promising scaffold.

References

- 1. Design and synthesis of novel 6-hydroxy-4-methoxy-3-methylbenzofuran-7-carboxamide derivatives as potent Mnks inhibitors by fragment-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 6-Hydroxybenzofuran | C8H6O2 | CID 128844 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [sigmaaldrich.com]

- 4. Ethyl 5-hydroxybenzofuran-2-carboxylate | C11H10O4 | CID 22228632 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 6. US4663347A - Benzofuran 2-carboxylic acid esters useful as inhibitors of leukotriene biosynthesis - Google Patents [patents.google.com]

- 7. pharmacy180.com [pharmacy180.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to Ethyl 6-hydroxybenzofuran-2-carboxylate (CAS: 906448-92-8)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Ethyl 6-hydroxybenzofuran-2-carboxylate, a key heterocyclic molecule with significant potential in medicinal chemistry and materials science. This document details the synthetic pathways, physicochemical properties, spectroscopic characterization, and known biological activities of this compound and its close analogs. The guide is intended to serve as a valuable resource for researchers engaged in the design and development of novel benzofuran-based compounds.

Introduction: The Significance of the Benzofuran Scaffold

Benzofuran, a heterocyclic compound composed of fused benzene and furan rings, represents a "privileged scaffold" in medicinal chemistry. This structural motif is prevalent in a wide array of natural products and synthetic molecules that exhibit a broad spectrum of biological activities. These activities include antimicrobial, antiviral, antitumor, and anti-inflammatory properties, making benzofuran derivatives a focal point of intensive research in the quest for new therapeutic agents.[1] The substituent at the 6-position of the benzofuran ring, in this case, a hydroxyl group, can significantly influence the molecule's biological activity and potential for further functionalization.

This guide focuses specifically on this compound, providing a detailed examination of its synthesis, characterization, and potential applications, thereby offering a solid foundation for its use in research and development.

Synthesis of this compound

The synthesis of this compound is most commonly achieved through a variation of the well-established Perkin reaction, followed by intramolecular cyclization. The logical and experimentally validated starting material for this synthesis is 2,4-dihydroxybenzaldehyde.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule reveals a straightforward disconnection of the furan ring, leading back to 2,4-dihydroxybenzaldehyde and a two-carbon unit, which can be introduced by ethyl bromoacetate.

Caption: Retrosynthetic approach for this compound.

Synthetic Protocol

The synthesis involves a two-step, one-pot reaction starting from 2,4-dihydroxybenzaldehyde and ethyl bromoacetate in the presence of a weak base, typically potassium carbonate, and a suitable solvent like acetone or acetonitrile.

Reaction Scheme:

Caption: Synthesis of this compound.

Step-by-Step Methodology:

-

Reaction Setup: To a solution of 2,4-dihydroxybenzaldehyde (1 equivalent) in anhydrous acetone, add anhydrous potassium carbonate (2.5 equivalents).

-

Addition of Reagent: To the stirred suspension, add ethyl bromoacetate (1.2 equivalents) dropwise at room temperature.

-

Reaction: The reaction mixture is then heated to reflux and stirred for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Work-up: After completion of the reaction, the solvent is removed under reduced pressure. The residue is partitioned between water and ethyl acetate.

-

Extraction: The aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a solid.

Causality of Experimental Choices:

-

Base: Potassium carbonate is a sufficiently strong base to deprotonate the more acidic 4-hydroxyl group of 2,4-dihydroxybenzaldehyde, facilitating the initial nucleophilic attack on ethyl bromoacetate. Its use avoids the harsher conditions that might be associated with stronger bases, which could lead to side reactions.

-

Solvent: Acetone is an excellent solvent for this reaction as it is polar aprotic, readily dissolves the reactants, and has a convenient boiling point for refluxing.

-

Regioselectivity: The alkylation occurs preferentially at the 4-hydroxyl group due to its higher acidity compared to the 2-hydroxyl group, which is involved in intramolecular hydrogen bonding with the adjacent aldehyde group. This regioselectivity is crucial for the subsequent intramolecular cyclization to form the desired benzofuran ring.[2]

Physicochemical and Spectroscopic Characterization

Physicochemical Properties

| Property | Predicted Value |

| Molecular Formula | C₁₁H₁₀O₄ |

| Molecular Weight | 206.19 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | Not available |

| Solubility | Soluble in methanol, ethanol, DMSO, and ethyl acetate |

Spectroscopic Data (Predicted)

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of structurally similar compounds and established principles of spectroscopic interpretation.

¹H NMR (Proton Nuclear Magnetic Resonance)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~1.40 | Triplet | 3H | -CH₂CH ₃ |

| ~4.40 | Quartet | 2H | -CH ₂CH₃ |

| ~6.80 | Doublet of doublets | 1H | H-7 |

| ~7.00 | Doublet | 1H | H-5 |

| ~7.40 | Singlet | 1H | H-3 |

| ~7.50 | Doublet | 1H | H-4 |

| ~9.80 | Singlet | 1H | -OH |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

| Chemical Shift (δ, ppm) | Assignment |

| ~14.5 | -CH₂C H₃ |

| ~61.0 | -C H₂CH₃ |

| ~103.0 | C-7 |

| ~113.0 | C-5 |

| ~115.0 | C-3 |

| ~122.0 | C-3a |

| ~125.0 | C-4 |

| ~145.0 | C-2 |

| ~156.0 | C-7a |

| ~159.0 | C-6 |

| ~162.0 | C =O |

Mass Spectrometry (MS)

-

Expected [M]⁺: m/z 206.0579

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| ~3300-3100 | O-H stretch (phenolic) |

| ~3000-2850 | C-H stretch (aliphatic) |

| ~1720-1700 | C=O stretch (ester) |

| ~1620, 1580, 1480 | C=C stretch (aromatic) |

| ~1250-1000 | C-O stretch |

Reactivity and Potential Applications

The chemical structure of this compound offers several avenues for further chemical modification, making it a versatile building block for the synthesis of more complex molecules. The hydroxyl group at the 6-position can be alkylated, acylated, or used in coupling reactions. The ester group at the 2-position can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides or other derivatives.

Potential Biological Activities

Derivatives of 6-hydroxybenzofuran have been reported to exhibit a range of biological activities, suggesting potential applications for this compound in drug discovery.

-

Antimicrobial Activity: Several studies have demonstrated that benzofuran derivatives possess significant antibacterial and antifungal properties.[1] The presence of the hydroxyl group may enhance this activity.

-

Anticancer Activity: The benzofuran scaffold is a common feature in many compounds with demonstrated anticancer activity.[3][4][5] Research has shown that derivatives of 4-hydroxy-3-methyl-6-phenylbenzofuran-2-carboxylic acid ethyl ester are potent anti-tumor agents.[6]

Signaling Pathways

While specific signaling pathways modulated by this compound have not been elucidated, its structural similarity to other biologically active benzofurans suggests potential interactions with various cellular targets. For instance, some benzofuran derivatives are known to inhibit protein tyrosine phosphatases, which are key regulators of cellular signaling pathways involved in cell growth and differentiation.

Caption: Plausible mechanism of action via inhibition of protein tyrosine phosphatases.

Conclusion

This compound is a valuable heterocyclic compound with a straightforward synthetic route and significant potential for further chemical derivatization. Its core structure is associated with a wide range of biological activities, making it a promising starting point for the development of novel therapeutic agents, particularly in the areas of antimicrobial and anticancer research. This technical guide provides a solid foundation of its synthesis, predicted characteristics, and potential applications to aid researchers in their exploration of this and related benzofuran derivatives. Further experimental validation of the predicted spectroscopic data and a more in-depth investigation of its biological activities are warranted to fully realize the potential of this molecule.

References

- 1. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Thieme E-Journals - SynOpen / Full Text [thieme-connect.com]

Molecular formula and weight of Ethyl 6-hydroxybenzofuran-2-carboxylate: C11H10O4

An In-Depth Technical Guide to Ethyl 6-hydroxybenzofuran-2-carboxylate (C₁₁H₁₀O₄)

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a heterocyclic organic compound featuring the benzofuran core, a structure of significant interest in medicinal chemistry. Its molecular formula is C₁₁H₁₀O₄, and it has a molecular weight of approximately 206.19 g/mol . The benzofuran scaffold is considered a "privileged" structure, frequently found in natural products and synthetic compounds with a wide spectrum of biological activities.[1][2][3] This guide provides a comprehensive overview of this compound, detailing its physicochemical properties, robust synthesis protocols with mechanistic insights, and its strategic importance as a versatile intermediate in drug discovery. The presence of a hydroxyl group at the 6-position and an ethyl ester at the 2-position provides two distinct functional handles for molecular elaboration, making it a valuable building block for creating diverse chemical libraries aimed at various therapeutic targets.

The Benzofuran Scaffold: A Cornerstone in Medicinal Chemistry

The benzofuran moiety, formed by the fusion of a benzene ring and a furan ring, is a core component in numerous pharmacologically active molecules.[4][5] Its derivatives are known to exhibit a vast range of biological effects, including antitumor, antimicrobial, anti-inflammatory, antioxidant, and antiviral properties.[2][3][6] The structural rigidity of the benzofuran ring system, combined with its electronic properties, allows it to effectively interact with various biological targets. Natural and synthetic compounds containing this scaffold have been developed as therapeutic agents, underscoring its importance in the design of novel drugs.[3][5] The strategic functionalization of the benzofuran core is a key approach in modern drug discovery to modulate potency, selectivity, and pharmacokinetic profiles.

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. These characteristics are essential for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₀O₄ | N/A |

| Molecular Weight | 206.19 g/mol | [7] |

| CAS Number | 133240-06-7 | [8] |

| IUPAC Name | ethyl 6-hydroxy-1-benzofuran-2-carboxylate | N/A |

| Appearance | Pale yellow solid (predicted) | [9] |

| Polar Surface Area | 59.67 Ų | [10] |

| XLogP3 | 2.5 - 2.6 | [7][10] |

Synthesis and Mechanistic Insights

The construction of the benzofuran ring system can be achieved through various synthetic strategies.[11] A highly efficient and common method for synthesizing substituted benzofuran-2-carboxylates is the reaction between a corresponding salicylaldehyde derivative and an α-halo ester, followed by cyclization.

Recommended Synthetic Protocol

This protocol describes the synthesis of this compound from 2,4-dihydroxybenzaldehyde and ethyl bromoacetate.

Materials:

-

2,4-dihydroxybenzaldehyde

-

Ethyl bromoacetate

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Acetonitrile (CH₃CN)

-

Ethyl acetate (EtOAc)

-

5% Hydrochloric acid (HCl)

-

Brine solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Step-by-Step Procedure:

-

To a solution of 2,4-dihydroxybenzaldehyde (1 mmol) in acetonitrile (100 mL), add anhydrous potassium carbonate (3.0 mmol).

-

Slowly add ethyl bromoacetate (1.2 mmol) to the reaction mixture at ambient temperature.

-

Reflux the reaction mixture for 24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After the reaction is complete, remove the solvent under reduced pressure.

-

Dissolve the resulting crude product in ethyl acetate (200 mL).

-

Wash the organic solution with 5% dilute HCl (50 mL), followed by water (50 mL) and brine solution (50 mL).[4]

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to yield the final product.

Causality Behind Experimental Choices:

-

Base (K₂CO₃): Potassium carbonate is a mild base used to deprotonate the phenolic hydroxyl groups of the salicylaldehyde. The more acidic 4-OH is deprotonated first, but the 2-OH (ortho to the aldehyde) is the nucleophile that initiates the key O-alkylation.

-

Solvent (Acetonitrile): Acetonitrile is a polar aprotic solvent that effectively dissolves the reactants and facilitates the Sₙ2 reaction without interfering with the nucleophile or electrophile.

-

Reflux: Heating the reaction provides the necessary activation energy for both the initial O-alkylation and the subsequent intramolecular condensation/cyclization to form the furan ring.

Reaction Mechanism Workflow

The synthesis proceeds via an initial O-alkylation of the salicylaldehyde, followed by an intramolecular aldol-type condensation and subsequent dehydration to form the aromatic furan ring.

Caption: Synthetic pathway for this compound.

Spectroscopic and Analytical Characterization

Structural confirmation of the synthesized molecule is paramount. Below are the expected spectroscopic data based on analogous benzofuran structures.[12][13][14]

| Technique | Expected Features |

| ¹H NMR | Signals for the ethyl group (triplet and quartet), distinct aromatic protons on the benzofuran ring system, a singlet for the furan proton at C3, and a broad singlet for the phenolic -OH proton. |

| ¹³C NMR | Resonances for the ester carbonyl carbon (~160-165 ppm), aromatic carbons, furan ring carbons, and ethyl group carbons. |

| FT-IR (cm⁻¹) | Broad O-H stretch (~3300-3400), aromatic C-H stretches (~3000-3100), a strong C=O stretch from the ester (~1700-1720), and C-O stretches (~1200-1300). |

| Mass Spec (MS) | A molecular ion peak [M]⁺ corresponding to the exact mass of C₁₁H₁₀O₄ (206.0579). |

Strategic Role in Drug Discovery

The 6-Hydroxy Group: A Gateway for Derivatization

The true value of this compound in drug discovery lies in its potential as a versatile scaffold. The phenolic hydroxyl group at the 6-position is an excellent functional handle for introducing a wide array of substituents to explore the structure-activity relationship (SAR). This allows for the generation of large libraries of related compounds, increasing the probability of identifying potent and selective drug candidates.

The workflow below illustrates the key derivatization pathways available from this starting scaffold.

Caption: Derivatization potential of the 6-hydroxy functional group.

Potential Therapeutic Applications

Given the established biological activities of the benzofuran class, derivatives of this core molecule are promising candidates for several therapeutic areas:

-

Anticancer Agents: Many benzofuran derivatives have shown potent cytotoxicity against various cancer cell lines.[5][15] Modifications at the 6-position can be tailored to target specific kinases or other proteins involved in cancer progression.

-

Antimicrobial Agents: The benzofuran nucleus is present in compounds with significant antibacterial and antifungal activity.[4][16] New derivatives could lead to novel antibiotics to combat resistant strains.

-

Anti-inflammatory Agents: By modifying the core structure, it is possible to develop selective inhibitors of inflammatory pathways, such as cyclooxygenase (COX) or cytokine production.[3]

Conclusion

This compound is more than a simple chemical compound; it is a strategically important platform for innovation in pharmaceutical research. Its straightforward and scalable synthesis, combined with the versatile reactivity of its hydroxyl group, makes it an ideal starting point for the development of new chemical entities. This guide has provided the foundational knowledge—from synthesis to strategic application—to empower researchers to fully leverage the potential of this valuable benzofuran derivative in their drug discovery and development programs.

References

- 1. researchgate.net [researchgate.net]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. op.niscair.res.in [op.niscair.res.in]

- 5. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Ethyl 5-hydroxybenzofuran-2-carboxylate | C11H10O4 | CID 22228632 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemuniverse.com [chemuniverse.com]

- 9. nbinno.com [nbinno.com]

- 10. echemi.com [echemi.com]

- 11. Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Spectral Characterization and Vibrational Assignments of Ethyl 4-(3-(2,3-Dihydrobenzofuran-5-Carboxamido)Phenyl)-6-Methyl-2-Oxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate by ab Initio Density Functional Method – Oriental Journal of Chemistry [orientjchem.org]

- 13. Thieme E-Journals - SynOpen / Full Text [thieme-connect.com]

- 14. Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Reactions of hydroxybenzofurans. VI. Syntheses of benzofuran chalcones, hydrazones and pyrazolines of potential biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of Ethyl 6-hydroxybenzofuran-2-carboxylate from resorcinol

An In-depth Technical Guide for the Synthesis of Ethyl 6-hydroxybenzofuran-2-carboxylate from Resorcinol

Abstract

This compound is a pivotal intermediate in the synthesis of various pharmaceutical compounds and biologically active molecules.[1][2] Its molecular scaffold is a recurring motif in medicinal chemistry, making its efficient synthesis a topic of significant interest for researchers in drug development. This guide provides a comprehensive overview of a robust and well-established synthetic route starting from the readily available and cost-effective precursor, resorcinol. We will delve into the mechanistic underpinnings of the reaction, provide detailed experimental protocols, and discuss the critical parameters that ensure a successful and high-yielding synthesis. This document is intended for researchers, chemists, and professionals in the pharmaceutical and life sciences industries who require a practical and scientifically grounded understanding of this important transformation.

Introduction and Strategic Overview

The benzofuran core is a privileged heterocyclic structure found in numerous natural products and synthetic compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][3] this compound, specifically, provides a versatile handle for further chemical modification, particularly at the C6 hydroxyl and C2 carboxylate positions, enabling the generation of diverse molecular libraries for drug discovery programs.

The synthesis from resorcinol presents a logical and convergent approach. Resorcinol, or 1,3-dihydroxybenzene, is an inexpensive bulk chemical.[4] The primary challenge in utilizing resorcinol lies in the regioselective functionalization of its two hydroxyl groups. This guide will focus on a classical and reliable method involving O-alkylation followed by an intramolecular cyclization/dehydration cascade.

Overall Synthetic Strategy

The transformation is conceptually a two-step process initiated by the reaction of resorcinol with ethyl bromopyruvate, followed by an acid-catalyzed intramolecular cyclization to construct the furan ring.

References

Unveiling the Molecular Architecture: A Technical Guide to the Crystal Structure Analysis of Hydroxybenzofuran Esters

This guide provides an in-depth exploration of the methodologies and scientific rationale behind the crystal structure analysis of hydroxybenzofuran esters. Tailored for researchers, scientists, and professionals in drug development, it moves beyond procedural steps to offer insights into the critical thinking that underpins successful structure elucidation and its application in medicinal chemistry.

Section 1: The Strategic Imperative of Crystal Structure Analysis in Drug Discovery

The precise three-dimensional arrangement of atoms within a molecule is a cornerstone of modern drug discovery.[1][2][3] For hydroxybenzofuran esters, a class of compounds with significant therapeutic potential, understanding their solid-state structure is paramount.[4][5][6][7] This knowledge allows for the unambiguous determination of molecular connectivity, conformation, and stereochemistry, which are critical for elucidating structure-activity relationships (SAR) and optimizing drug-target interactions.[1][3] Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for obtaining this detailed structural information.[8][9][10]

The insights gained from SCXRD influence lead optimization by enabling rational drug design. By visualizing how a hydroxybenzofuran ester binds to its biological target, medicinal chemists can make informed modifications to enhance potency, selectivity, and pharmacokinetic properties.[1][11] Furthermore, solid-state characterization is crucial for understanding the physicochemical properties of an active pharmaceutical ingredient (API), such as solubility and stability, which are key considerations for formulation development.

Section 2: From Solution to Solid: The Art and Science of Crystallization

The journey to a crystal structure begins with the often-challenging process of growing high-quality single crystals.[8][12] This initial step is frequently the bottleneck in the structure determination pipeline.[13] The selection of an appropriate crystallization technique is dictated by the physicochemical properties of the specific hydroxybenzofuran ester.

Foundational Crystallization Techniques

Several classical methods are employed to achieve the supersaturation necessary for crystal nucleation and growth:

-

Slow Evaporation: A straightforward technique where the compound is dissolved in a suitable solvent, and the solvent is allowed to evaporate slowly, gradually increasing the concentration of the solute to the point of crystallization.[2]

-

Vapor Diffusion: This is a highly effective method for small molecules, especially when only milligram quantities are available.[12] A solution of the compound is placed in a small, open container within a larger sealed vessel containing a solvent in which the compound is less soluble (the anti-solvent). Vapor from the anti-solvent diffuses into the compound's solution, reducing its solubility and inducing crystallization.[12][14]

-

Liquid-Liquid Diffusion: In this method, a solution of the compound is carefully layered with a miscible anti-solvent.[12] Crystallization occurs at the interface as the anti-solvent slowly diffuses into the compound's solution.

Advanced and High-Throughput Crystallization

In recent years, new methods have emerged to address the limitations of classical techniques, particularly for challenging compounds or when sample quantities are limited.[8][13] These include host-aided techniques, such as the use of crystalline sponges, and under-oil approaches that allow for high-throughput screening of various crystallization conditions.[8][13]

Experimental Protocol: Vapor Diffusion Crystallization of a Hydroxybenzofuran Ester

-

Solvent Selection: Identify a "good" solvent that readily dissolves the hydroxybenzofuran ester and a miscible "poor" solvent (anti-solvent) in which the compound has low solubility. Common choices are provided in the table below.

-

Preparation of the Crystallization Chamber:

-

Place a small, open vial or microtube containing a concentrated solution of the hydroxybenzofuran ester (e.g., 1-5 mg in 0.1-0.5 mL of the "good" solvent) inside a larger, sealable container (e.g., a beaker or a screw-cap jar).

-

Add a larger volume of the anti-solvent to the outer container, ensuring the level is below the top of the inner vial.

-

-

Sealing and Incubation: Seal the outer container tightly to create a closed system. Allow the setup to remain undisturbed at a constant temperature (e.g., room temperature or in a refrigerator to slow down the diffusion rate).[12]

-

Monitoring: Periodically inspect the inner vial for the formation of single crystals. This process can take anywhere from a few days to several weeks.[2]

| "Good" Solvents (Higher Boiling Point) | "Poor" Solvents (Anti-solvents) |

| Dichloromethane | Pentane |

| Toluene | Hexane |

| Ethyl Acetate | Diethyl Ether |

| Acetone | Methanol |

| Acetonitrile | Water |

Section 3: Illuminating the Invisible: Single-Crystal X-ray Diffraction

Once a suitable single crystal is obtained, SCXRD is employed to determine its atomic and molecular structure.[1][15][16] This non-destructive technique provides precise information about bond lengths, bond angles, and the overall three-dimensional arrangement of atoms.[17][18]

The Principles of X-ray Diffraction

X-rays are used because their wavelength is on the same order of magnitude as the distances between atoms in a crystal.[19][20] When a beam of monochromatic X-rays strikes a crystal, the electrons of the atoms scatter the X-rays. Due to the regular, repeating arrangement of atoms in the crystal lattice, the scattered X-rays interfere with each other constructively and destructively, producing a unique diffraction pattern of spots.[19] The positions and intensities of these spots are governed by Bragg's Law.[15]

The SCXRD Workflow

The process of determining a crystal structure from a single crystal can be broken down into several key steps:

Caption: The workflow for single-crystal X-ray diffraction analysis.

Experimental Protocol: SCXRD Data Collection and Structure Refinement

-

Crystal Selection and Mounting: A high-quality single crystal (typically 0.1-0.3 mm in size) with well-defined faces is selected under a microscope and mounted on a goniometer head.[15][16]

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. The crystal is cooled (typically to 100 K) to minimize thermal vibrations of the atoms. The crystal is then rotated through a series of orientations while being irradiated with X-rays, and the resulting diffraction patterns are recorded by a detector.[1][15]

-

Data Reduction and Structure Solution: The collected diffraction images are processed to determine the unit cell dimensions and the intensities of the diffraction spots. The "phase problem" is then solved using computational methods (e.g., direct methods or Patterson methods) to generate an initial electron density map.[15][17]

-

Structure Refinement: An atomic model is built into the electron density map. This model is then refined using a least-squares algorithm to improve the agreement between the observed diffraction data and the data calculated from the model. This process yields the final, precise atomic coordinates, bond lengths, and bond angles.[17]

-

Structure Validation: The final structure is validated using various crystallographic metrics and software tools to ensure its quality and accuracy. The results are typically presented in a Crystallographic Information File (CIF).

Section 4: Case Study: Crystal Structure of a Benzofuranyl Ester

A study on a series of 2-(1-benzofuran-2-yl)-2-oxoethyl 4-(un/substituted)benzoates provides a practical example of the application of these techniques.[4][5][7] The 3D structures of these compounds were confirmed by single-crystal X-ray diffraction, providing valuable insights into their conformation.[4][5][7]

The analysis revealed that these compounds tend to adopt two main conformations, where the benzofuran group is either nearly planar or nearly perpendicular to the phenyl ring.[4] This conformational flexibility can have significant implications for their biological activity.

Table 1: Representative Crystallographic Data for a Hydroxybenzofuran Ester Derivative

| Parameter | Value |

| Chemical Formula | C₁₇H₁₂O₄ |

| Formula Weight | 280.27 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 7.458(2) |

| b (Å) | 12.987(4) |

| c (Å) | 13.543(4) |

| β (°) | 98.765(10) |

| Volume (ų) | 1295.3(6) |

| Z | 4 |

| R-factor (%) | 4.5 |

Note: Data is illustrative and based on typical values for such compounds.

Section 5: The Role of Crystallographic Databases in Advancing Research

The Cambridge Structural Database (CSD) is the world's largest repository of small-molecule organic and metal-organic crystal structures.[21][22] It is an invaluable resource for researchers, providing access to over 1.3 million structures.[22] The CSD can be used to:

-

Search for known crystal structures of related compounds.

-

Analyze trends in molecular geometry and intermolecular interactions.

-

Validate experimental results.

-

Provide a starting point for computational modeling studies.

References

- 1. creative-biostructure.com [creative-biostructure.com]

- 2. Video: Growing Crystals for X-ray Diffraction Analysis [jove.com]

- 3. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Benzofuranyl Esters: Synthesis, Crystal Structure Determination, Antimicrobial and Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Benzofuranyl Esters: Synthesis, Crystal Structure Determination, Antimicrobial and Antioxidant Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design and synthesis of novel 6-hydroxy-4-methoxy-3-methylbenzofuran-7-carboxamide derivatives as potent Mnks inhibitors by fragment-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data [jstage.jst.go.jp]

- 11. Drug Design, Synthesis and In Vitro Evaluation of Substituted Benzofurans as Hsp90 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 13. sptlabtech.com [sptlabtech.com]

- 14. lafactoria.lec.csic.es [lafactoria.lec.csic.es]

- 15. fiveable.me [fiveable.me]

- 16. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]

- 17. mkuniversity.ac.in [mkuniversity.ac.in]

- 18. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 19. azolifesciences.com [azolifesciences.com]

- 20. X-ray single-crystal diffraction | FZU [fzu.cz]

- 21. WebCSD (Cambridge Structural Database - Chemistry) - Databases - UW-Madison Libraries [search.library.wisc.edu]

- 22. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

A Technical Guide to the Solubility of Ethyl 6-hydroxybenzofuran-2-carboxylate

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and ultimate therapeutic efficacy. Ethyl 6-hydroxybenzofuran-2-carboxylate, a key heterocyclic scaffold in medicinal chemistry, presents a unique solubility profile that necessitates a thorough understanding for its application in drug discovery and development. This technical guide provides a comprehensive analysis of the factors governing its solubility, a strategic framework for solvent selection, and a detailed, field-proven protocol for its experimental determination. This document is intended for researchers, scientists, and drug development professionals seeking to optimize the formulation and delivery of benzofuran-based compounds.

Introduction: The Critical Role of Solubility

In pharmaceutical sciences, solubility is defined as the maximum concentration of a substance that can be dissolved in a solvent to form a homogeneous system at a specific temperature and pressure.[1] For an orally administered drug, dissolution is the rate-limiting step for absorption; a compound must be in solution to be absorbed across the gastrointestinal tract and enter systemic circulation.[1][2] Poor aqueous solubility is a major hurdle for over 40% of new chemical entities, often leading to low bioavailability, high dosage requirements, and unpredictable therapeutic outcomes.[1]

This compound belongs to the benzofuran class of compounds, which are integral to numerous biologically active molecules, including those with anti-tumor and anti-inflammatory properties.[3][4] A precise understanding of its solubility characteristics is therefore not merely an academic exercise but a foundational requirement for advancing these promising compounds from the laboratory to clinical applications. This guide provides the theoretical grounding and practical methodology to accurately characterize and modulate the solubility of this important molecular scaffold.

Physicochemical Profile and Solubility Prediction

The solubility behavior of this compound is dictated by its molecular structure. A systematic analysis of its functional groups allows for a rational prediction of its interactions with various solvents.

Molecular Structure:

-

IUPAC Name: Ethyl 6-hydroxy-1-benzofuran-2-carboxylate

-

Molecular Formula: C₁₁H₁₀O₄

-

Molecular Weight: 206.19 g/mol

The key structural features influencing solubility are:

-

Benzofuran Core: A bicyclic aromatic system that is inherently hydrophobic and contributes to solubility in nonpolar or moderately polar organic solvents.

-

Phenolic Hydroxyl (-OH) Group: Located at the 6-position, this group is a potent hydrogen bond donor and acceptor. It significantly enhances polarity and promotes solubility in protic solvents like water, alcohols, and acetic acid.

-

Ethyl Ester (-COOCH₂CH₃) Group: This group contains polar C=O and C-O bonds, acting as a hydrogen bond acceptor. While the carbonyl group adds polarity, the ethyl chain introduces a degree of lipophilicity.

Overall Polarity Assessment: The combination of a hydrophobic benzofuran nucleus with two polar functional groups (hydroxyl and ester) suggests that this compound is a molecule of intermediate polarity . It is expected to exhibit limited solubility in highly nonpolar solvents (e.g., hexane) and also in highly polar solvents like water, while showing preferential solubility in solvents of moderate polarity, particularly those capable of hydrogen bonding.

Strategic Solvent Selection

Based on the principle of "like dissolves like," a rational selection of solvents is crucial for comprehensive solubility screening. The chosen solvents should span a wide range of polarities and hydrogen bonding capabilities.

A proposed tiered approach for solvent screening:

-

Polar Protic Solvents: These solvents can act as both hydrogen bond donors and acceptors.

-

Examples: Water, Methanol, Ethanol, Acetic Acid.

-

Rationale: The phenolic hydroxyl group of the solute is expected to interact favorably with these solvents. Solubility in water is a critical parameter for bioavailability.[1]

-

-

Polar Aprotic Solvents: These solvents have dipole moments and can act as hydrogen bond acceptors but lack donor capabilities.

-

Examples: Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetone, Ethyl Acetate.

-

Rationale: The ester carbonyl and hydroxyl oxygen can accept hydrogen bonds. DMSO is a powerful, universal solvent for many drug candidates.[5]

-

-

Nonpolar Solvents: These solvents have low dielectric constants and interact primarily through van der Waals forces.

-

Examples: Dichloromethane (DCM), Chloroform, Toluene, Hexane.

-

Rationale: Interaction with the hydrophobic benzofuran ring system. While high solubility is not expected in highly nonpolar solvents like hexane, it is essential to define the full solubility profile.

-

Experimental Determination of Thermodynamic Solubility

The "gold standard" for determining the true equilibrium solubility of a compound is the Shake-Flask Method .[6] This method measures the saturation concentration of a compound in a given solvent at equilibrium and is a cornerstone of regulatory submissions and formulation development.[2][6][7]

Principle

An excess amount of the solid compound is agitated in the test solvent for a prolonged period until the concentration of the dissolved solute in the supernatant reaches a constant value (equilibrium). The solid and liquid phases are then separated, and the concentration of the solute in the clear supernatant is quantified using a suitable analytical technique.

Detailed Step-by-Step Protocol

Materials and Equipment:

-

This compound (solid, high purity)

-

Selected solvents (analytical grade)

-

Glass vials or flasks with screw caps (e.g., 4 mL or 20 mL)

-

Orbital shaker with temperature control (incubator shaker)

-

Centrifuge or filtration apparatus (e.g., syringe filters, 0.22 µm PTFE or PVDF)

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer

Procedure:

-

Preparation: Add an excess amount of solid this compound to a pre-weighed glass vial. An amount sufficient to ensure undissolved solid remains at the end of the experiment is critical; typically, 2-5 mg of solid per 1 mL of solvent is a good starting point.[6]

-

Solvent Addition: Accurately add a known volume of the selected solvent to the vial.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 100-150 rpm).[8] Allow the samples to equilibrate for at least 24 to 48 hours. This duration is crucial to ensure equilibrium is reached.[7][9] Visual inspection should confirm the presence of undissolved solid.

-

Phase Separation: After equilibration, remove the vials and allow them to stand at the test temperature to let the solid settle. Separate the solid from the supernatant by either:

-

Centrifugation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 10-15 minutes) to pellet the excess solid.

-

Filtration: Carefully draw the supernatant into a syringe and filter it through a chemically compatible 0.22 µm syringe filter into a clean vial. Discard the first portion of the filtrate to account for any binding to the filter membrane.[10]

-

-

Sample Preparation for Analysis: Carefully aspirate a precise volume of the clear supernatant. Dilute this aliquot with a suitable mobile phase or solvent to a concentration that falls within the linear range of the analytical method's calibration curve.

-

Quantification: Analyze the diluted sample using a validated HPLC-UV or UV-Vis spectroscopy method to determine the concentration of the dissolved compound.

-

Calculation: Calculate the solubility using the following formula:

Solubility (mg/mL) = (Concentration from Analysis) × (Dilution Factor)

Experimental Workflow Diagram

The following diagram illustrates the key steps in the shake-flask solubility determination protocol.

Caption: Workflow for Thermodynamic Solubility Determination.

Data Presentation and Interpretation

Quantitative solubility data should be systematically organized to facilitate comparison across different solvent systems. The following table provides a template for recording experimental results.

| Solvent System | Classification | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Notes / Observations |

| Water | Polar Protic | 25 | pH of saturated solution | ||

| Ethanol | Polar Protic | 25 | |||

| Methanol | Polar Protic | 25 | |||

| DMSO | Polar Aprotic | 25 | |||

| DMF | Polar Aprotic | 25 | |||

| Acetone | Polar Aprotic | 25 | |||

| Ethyl Acetate | Moderately Polar | 25 | |||

| Dichloromethane | Nonpolar | 25 | |||

| Hexane | Nonpolar | 25 |

Interpretation: The resulting data will provide a clear map of the compound's solubility profile. High solubility in solvents like ethanol and DMSO would be expected, while poor solubility in water and hexane would confirm the physicochemical analysis. This empirical data is invaluable for selecting appropriate vehicles for in vitro and in vivo studies, guiding formulation strategies, and choosing solvent systems for purification and crystallization.

Conclusion

The solubility of this compound is a complex property governed by a balance of hydrophobic and hydrophilic interactions. A predictive assessment based on its chemical structure combined with rigorous experimental determination via the shake-flask method provides the robust, high-quality data required for successful drug development. By understanding and systematically characterizing its behavior in a range of solvents, researchers can overcome potential bioavailability challenges and unlock the full therapeutic potential of this important class of molecules.

References

- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 3. researchgate.net [researchgate.net]

- 4. Thieme E-Journals - SynOpen / Full Text [thieme-connect.com]

- 5. Ethyl 6-fluorobenzofuran-7-carboxylate | β-lactamase inhibitor | CAS 2114651-20-4 | Buy Ethyl 6-fluorobenzofuran-7-carboxylate from Supplier InvivoChem [invivochem.com]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. scielo.br [scielo.br]

- 9. enamine.net [enamine.net]

- 10. sigmaaldrich.com [sigmaaldrich.com]

Methodological & Application

Application Note: A Framework for Evaluating the Anticancer Potential of Ethyl 6-hydroxybenzofuran-2-carboxylate

Introduction: The Benzofuran Scaffold in Oncology

The benzofuran skeleton is a prominent heterocyclic system recognized as a "privileged scaffold" in medicinal chemistry.[1] This structural unit is integral to numerous natural and synthetic compounds demonstrating a wide array of therapeutic properties, including potent anticancer activity.[1][2][3] Derivatives of benzofuran have been shown to exert cytotoxic effects against various human cancer cell lines, such as leukemia, breast cancer, and colon cancer, often with selectivity compared to normal cells.[1][4][5]

The anticancer mechanisms of benzofuran derivatives are diverse and can include the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of critical signaling pathways that drive tumor growth and survival.[6][7] Given this precedent, novel benzofuran compounds like Ethyl 6-hydroxybenzofuran-2-carboxylate represent promising candidates for anticancer drug discovery. This guide provides a comprehensive framework and detailed protocols for the initial evaluation of this compound's anticancer efficacy.

Compound Profile: this compound

-

Structure:

-

Molecular Formula: C₁₁H₁₀O₄

-

Molecular Weight: 206.19 g/mol

-

Appearance: Typically a crystalline solid.

-

Solubility: Soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and ethanol.

Experimental Design & Workflow

The evaluation of a novel compound's anticancer potential should follow a logical progression from broad cytotoxicity screening to more detailed mechanistic studies. This multi-step approach ensures that resources are focused on compounds that show genuine promise.

Detailed Protocols

Protocol 1: In Vitro Cytotoxicity Assessment via MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[8] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan, which can be quantified spectrophotometrically.[9] The intensity of the purple color is directly proportional to the number of living, metabolically active cells.

Materials:

-

This compound

-

96-well flat-bottom tissue culture plates

-

Selected cancer cell lines (e.g., MCF-7, HeLa) and a normal cell line (e.g., HaCaT)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

MTT solution (5 mg/mL in sterile PBS)[10]

-

Solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol, or DMSO)[8][10]

-

Multichannel pipette and microplate reader

Procedure:

-

Cell Seeding: Trypsinize and count cells. Prepare a cell suspension and seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.[10] Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium from a concentrated DMSO stock. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include "vehicle control" wells (medium with DMSO) and "untreated control" wells.

-

Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C until a purple precipitate is visible.[9][11]

-

Formazan Solubilization: Carefully remove the medium from each well. Add 100-150 µL of solubilization solution to each well and mix thoroughly on an orbital shaker for 15 minutes to dissolve the formazan crystals.[10][11]

-

Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[8][11]

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC₅₀ (half-maximal inhibitory concentration) value.

| Cell Line | Compound | IC₅₀ (µM) | Selectivity Index (SI) |

| MCF-7 (Breast Cancer) | This compound | e.g., 15.2 | e.g., 6.6 |

| HeLa (Cervical Cancer) | This compound | e.g., 21.5 | e.g., 4.7 |

| HaCaT (Normal Keratinocyte) | This compound | e.g., >100 | N/A |

| Doxorubicin (Control) | MCF-7 | e.g., 0.8 | - |

Protocol 2: Wound Healing (Scratch) Assay for Cell Migration

Principle: This assay assesses the ability of a compound to inhibit cell migration, a key process in cancer metastasis.[12][13] A "scratch" or gap is created in a confluent cell monolayer, and the rate at which cells migrate to close the gap is measured over time.

Materials:

-

6-well or 12-well tissue culture plates

-

Sterile 200 µL or 1 mL pipette tips[14]

-

Complete and serum-free culture medium

-

Inverted microscope with a camera

Procedure:

-

Cell Seeding: Seed cells in a multi-well plate at a density that will form a fully confluent monolayer after 24 hours.[14]

-

Creating the Wound: Once confluent, gently scratch a straight line across the center of the monolayer with a sterile pipette tip.[13] To ensure consistency, some researchers create a perpendicular scratch to form a cross.[14]

-

Washing: Gently wash the wells twice with PBS or serum-free medium to remove detached cells and debris.[12]

-

Treatment: Add fresh medium containing the test compound at a non-lethal concentration (e.g., IC₅₀/2 or IC₅₀/4 as determined by the MTT assay). Use medium with vehicle (DMSO) as a negative control.

-

Imaging: Immediately capture images of the scratch at designated points (time 0). Place the plate back in the incubator.

-

Monitoring: Capture images of the same fields at regular intervals (e.g., 12, 24, 48 hours) to monitor the closure of the wound.[14]

Data Analysis: The area of the gap can be quantified using software like ImageJ. The percentage of wound closure is calculated as: % Wound Closure = [(Area at T₀ - Area at Tₓ) / Area at T₀] x 100 Compare the rate of closure between treated and control groups.

Protocol 3: Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining

Principle: This flow cytometry-based assay differentiates between healthy, apoptotic, and necrotic cells.[15] In early apoptosis, the membrane phospholipid phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[16] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) to label these cells.[16] Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but stains late apoptotic and necrotic cells where membrane integrity is lost.[15]

Materials:

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

1X Binding Buffer (typically 10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl₂)

-

Flow cytometer

-

6-well plates

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with the compound at its IC₅₀ concentration for 24-48 hours. Include an untreated control.

-

Cell Harvesting: Collect both floating and adherent cells. To detach adherent cells, use gentle trypsinization. Centrifuge the collected cells and wash twice with cold PBS.[17]

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

-

Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

-

Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[18]

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

Data Interpretation: The results are typically displayed as a dot plot with four quadrants:

-

Lower-Left (Annexin V- / PI-): Live, healthy cells.

-

Lower-Right (Annexin V+ / PI-): Early apoptotic cells.

-

Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells.

-

Upper-Left (Annexin V- / PI+): Necrotic cells (rarely populated).

| Treatment Group | Live Cells (%) | Early Apoptotic (%) | Late Apoptotic/Necrotic (%) |

| Control (Vehicle) | e.g., 95.1 | e.g., 2.5 | e.g., 2.4 |

| Compound (IC₅₀) | e.g., 45.3 | e.g., 35.8 | e.g., 18.9 |

Protocol 4: Western Blot for Key Apoptotic and Signaling Proteins

Principle: Western blotting allows for the detection and semi-quantification of specific proteins to elucidate the molecular mechanism of action. Many benzofuran derivatives are known to induce apoptosis by modulating the Bcl-2 family of proteins or by inhibiting survival pathways like PI3K/Akt.[6][19][20] An increased Bax/Bcl-2 ratio is a hallmark of mitochondrial-mediated apoptosis.[21]

Materials:

-

RIPA lysis buffer with protease/phosphatase inhibitors

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes[22]

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)[23]

-

Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-phospho-Akt, anti-Akt, anti-β-actin)[24]

-

HRP-conjugated secondary antibodies

-

Enhanced Chemiluminescence (ECL) detection reagents

Procedure:

-

Protein Extraction: Treat cells with the compound as in the apoptosis assay. Lyse cells in RIPA buffer, quantify protein concentration (e.g., using a BCA assay).

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-PAGE gel and separate by electrophoresis.[24]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[22]

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[23]

-

Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.[24]

-

Washing & Secondary Antibody: Wash the membrane 3x with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[22]

-

Detection: Wash the membrane again 3x with TBST. Apply ECL reagents and visualize the protein bands using a chemiluminescence imaging system. β-actin is used as a loading control to ensure equal protein loading.[25]

Potential Mechanism of Action & Signaling

Based on extensive research into related benzofuran compounds, a plausible mechanism of action for this compound involves the inhibition of the PI3K/Akt/mTOR signaling pathway.[6][20] This pathway is a central regulator of cell survival, proliferation, and metabolism and is frequently overactivated in cancer.[6] Inhibition of this pathway can lead to decreased survival signals and the induction of apoptosis, often characterized by an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2.[19][21]

Conclusion

This document outlines a systematic, multi-tiered approach to characterize the anticancer properties of this compound. By progressing from broad cytotoxicity screening to specific functional and mechanistic assays, researchers can efficiently determine the compound's efficacy, selectivity, and mode of action. The provided protocols are based on established, validated methods in cancer cell biology and serve as a robust starting point for investigation. The benzofuran scaffold continues to be a rich source of potential therapeutic agents, and a thorough evaluation of novel derivatives is a critical step in the drug discovery pipeline.

References

- 1. mdpi.com [mdpi.com]

- 2. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and biological activity of a novel series of benzofuran derivatives against oestrogen receptor-dependent breast cancer cell lines. — Department of Pharmacology [pharm.ox.ac.uk]

- 6. Benzo[b]furan derivatives induces apoptosis by targeting the PI3K/Akt/mTOR signaling pathway in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. atcc.org [atcc.org]

- 10. researchgate.net [researchgate.net]

- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 12. bio-protocol.org [bio-protocol.org]

- 13. Wound healing assay - Wikipedia [en.wikipedia.org]

- 14. med.virginia.edu [med.virginia.edu]

- 15. scispace.com [scispace.com]

- 16. kumc.edu [kumc.edu]

- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 18. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 19. Development of novel benzofuran-isatin conjugates as potential antiproliferative agents with apoptosis inducing mechanism in Colon cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. Bcl-2 Detection in Western Blotting - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]

- 24. bio-protocol.org [bio-protocol.org]

- 25. researchgate.net [researchgate.net]

The Strategic Role of Ethyl 6-hydroxybenzofuran-2-carboxylate in Modern Drug Synthesis: Application Notes and Protocols

Introduction: The Benzofuran Scaffold as a Privileged Structure in Medicinal Chemistry

The benzofuran nucleus is a recurring motif in a multitude of biologically active natural products and synthetic pharmaceuticals.[1] Its rigid, planar structure and potential for diverse functionalization make it a "privileged scaffold" in drug discovery, capable of interacting with a wide array of biological targets. Within this important class of heterocycles, Ethyl 6-hydroxybenzofuran-2-carboxylate emerges as a particularly valuable intermediate. The strategic placement of the hydroxyl and carboxylate groups on the benzofuran core provides synthetic handles for the construction of more complex molecules, including potent therapeutic agents. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and application of this compound as a key building block in pharmaceutical synthesis.

Synthesis of this compound: A Detailed Protocol

The synthesis of this compound can be efficiently achieved through a multi-step sequence starting from the readily available 2,4-dihydroxybenzaldehyde. The following protocol is a robust and scalable method adapted from established procedures for the synthesis of related benzofuran derivatives.

Rationale for the Synthetic Strategy

The chosen synthetic route leverages the differential reactivity of the two hydroxyl groups in 2,4-dihydroxybenzaldehyde. The 4-hydroxyl group is more acidic and sterically accessible than the 2-hydroxyl group, which is involved in intramolecular hydrogen bonding with the adjacent aldehyde. This allows for selective O-alkylation at the 4-position. The subsequent Perkin-Oglialoro reaction, a variation of the classical Perkin reaction, is then employed to construct the furan ring, yielding the desired benzofuran scaffold.

Experimental Protocol: Synthesis of this compound

Step 1: Regioselective O-alkylation of 2,4-dihydroxybenzaldehyde

This step focuses on the selective protection of the more reactive 4-hydroxyl group.

-

Materials:

-

2,4-dihydroxybenzaldehyde

-

Ethyl bromoacetate

-

Potassium carbonate (K₂CO₃)

-

Acetone (anhydrous)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

-

Procedure:

-

To a solution of 2,4-dihydroxybenzaldehyde (1 equivalent) in anhydrous acetone, add potassium carbonate (1.5 equivalents).

-

Stir the suspension vigorously at room temperature for 15 minutes.

-

Add ethyl bromoacetate (1.1 equivalents) dropwise to the reaction mixture.

-